molecular formula C17H21N3O4S2 B3003848 1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate CAS No. 1396863-47-0

1-(Benzo[d]thiazol-2-yl)azetidin-3-yl 1-(methylsulfonyl)piperidine-4-carboxylate

Cat. No. B3003848
CAS RN: 1396863-47-0
M. Wt: 395.49
InChI Key: NRRRKWKBLSTWSW-UHFFFAOYSA-N
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Description

Benzothiazole is a heterocyclic compound that is part of many biologically active compounds, including various drugs . It’s a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Synthesis Analysis

The synthesis of benzothiazole derivatives can be achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton .


Chemical Reactions Analysis

Benzothiazole derivatives have been synthesized through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzothiazole derivatives can vary. It is stored at a temperature of 28 C .

Safety and Hazards

The safety and hazards of benzothiazole derivatives can vary depending on the specific compound. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

Benzothiazole derivatives continue to be a focus of research due to their diverse biological activities. Future research may focus on developing new synthetic methods, exploring their biological activities, and improving their pharmacological profiles .

properties

IUPAC Name

[1-(1,3-benzothiazol-2-yl)azetidin-3-yl] 1-methylsulfonylpiperidine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O4S2/c1-26(22,23)20-8-6-12(7-9-20)16(21)24-13-10-19(11-13)17-18-14-4-2-3-5-15(14)25-17/h2-5,12-13H,6-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRRRKWKBLSTWSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCC(CC1)C(=O)OC2CN(C2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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